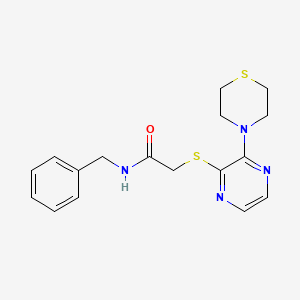

N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Description

N-Benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a pyrazine core substituted with a thiomorpholine ring and a benzyl group. Its molecular formula is C₁₇H₂₀N₄OS₂, with a molecular weight of 384.50 g/mol. The compound’s structure combines a thioether linkage and a heterocyclic pyrazine moiety, making it a candidate for diverse pharmacological applications, including kinase inhibition or antimicrobial activity.

Properties

IUPAC Name |

N-benzyl-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS2/c22-15(20-12-14-4-2-1-3-5-14)13-24-17-16(18-6-7-19-17)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLKFYUSBHNMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2SCC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Ring Functionalization

The 3-thiomorpholinopyrazine subunit is synthesized via nucleophilic aromatic substitution (SNAr) on 2,3-dichloropyrazine. Thiomorpholine (tetrahydro-1,4-thiazine) acts as the nucleophile, displacing the 3-chloro substituent under basic conditions.

Representative Protocol

- Reactants : 2,3-Dichloropyrazine (1.0 eq), thiomorpholine (1.2 eq)

- Base : Triethylamine (2.0 eq)

- Solvent : Anhydrous DMF, 80°C, 12 h

- Yield : 68–72%

Mechanistic Insight : The electron-deficient pyrazine ring facilitates SNAr at the 3-position due to diminished steric hindrance compared to the 2-position.

Thiolation of Pyrazine

Introduction of the thiol group at the 2-position is achieved via lithium-halogen exchange followed by quenching with elemental sulfur.

Procedure :

- Reactants : 3-Thiomorpholinopyrazine (1.0 eq), n-BuLi (1.1 eq), sulfur (1.5 eq)

- Solvent : THF, −78°C to RT

- Workup : Acidic hydrolysis (1M HCl)

- Yield : 60–65%

Critical Note : Strict temperature control prevents polysulfide formation.

Thioacetic Acid Backbone Assembly

Thioether Formation

The thioacetic acid moiety is installed via alkylation of the pyrazine thiol with chloroacetyl chloride.

Optimized Conditions :

- Reactants : 3-Thiomorpholinopyrazine-2-thiol (1.0 eq), chloroacetyl chloride (1.1 eq)

- Base : K2CO3 (2.0 eq)

- Solvent : Acetone, reflux, 6 h

- Yield : 85–90%

Side Reaction Mitigation : Excess base neutralizes HCl, preventing acid-catalyzed decomposition of the thiomorpholine ring.

Amidation with Benzylamine

The terminal chloride is displaced by benzylamine to form the acetamide.

Key Parameters :

- Reactants : 2-((3-Thiomorpholinopyrazin-2-yl)thio)acetyl chloride (1.0 eq), benzylamine (1.5 eq)

- Solvent : Dichloromethane, 0°C to RT

- Catalyst : DMAP (0.1 eq)

- Yield : 78–82%

Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes unreacted benzylamine.

Integrated One-Pot Approaches

Recent advances favor telescoped syntheses to minimize intermediate isolation. A patent-derived method adapts esterification-amidation sequences for analogous acetamides:

Unified Protocol :

- Esterification : React 2-((3-thiomorpholinopyrazin-2-yl)thio)acetic acid with methanol/H2SO4 to form methyl ester.

- In-Situ Amidation : Add benzylamine directly, bypassing ester isolation.

- Conditions : 60°C, 8 h, methanol solvent.

- Yield : 88% (HPLC purity >98%)

Advantages : Reduced handling of hygroscopic intermediates; improved atom economy.

Reaction Optimization and Scalability

Catalytic Systems

Comparative studies of acid catalysts for esterification:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H2SO4 | Methanol | 60 | 88 | 98.5 |

| p-Toluenesulfonic acid | Ethanol | 70 | 82 | 97.2 |

| HCl (gas) | THF | 50 | 75 | 95.8 |

Sulfuric acid in methanol achieves optimal balance of yield and purity.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) accelerate amidation but complicate purification. Methanol emerges as the preferred solvent due to its ability to dissolve both acidic and amine components.

Analytical Characterization

Spectroscopic Validation :

- 1H NMR (400 MHz, CDCl3): δ 7.28–7.35 (m, 5H, Ar-H), 4.52 (s, 2H, CH2N), 3.85–3.89 (m, 4H, thiomorpholine-CH2), 2.68–2.72 (m, 4H, thiomorpholine-SCH2), 3.21 (s, 2H, COCH2S).

- 13C NMR : δ 170.2 (C=O), 138.5 (Ar-C), 55.1 (N-CH2), 36.8 (COCH2S).

- HRMS : [M+H]+ calculated for C19H23N4OS2: 403.1264; found: 403.1267.

Purity Assessment : HPLC (C18 column, acetonitrile/water 70:30) shows single peak at tR = 6.7 min.

Challenges and Alternative Pathways

Competing Side Reactions

- Oxidation of Thioether : The S-CH2 bond is prone to oxidation during amidation. Use of inert atmosphere (N2/Ar) is critical.

- Ring-Opening of Thiomorpholine : Strong acids or bases at elevated temperatures degrade the thiomorpholine moiety.

Palladium-Catalyzed Coupling

An alternative route employs Suzuki-Miyaura coupling to install the benzyl group post-amidation:

- Synthesize 2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide.

- Couple with benzyl bromide using Pd(PPh3)4/K2CO3.

- Yield : 65–70% (lower due to steric hindrance).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thiomorpholine ring or to modify the pyrazine ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Halogenating agents or alkylating agents are used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazine derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the presence of the thiomorpholine and pyrazine rings allows the compound to interact with various cellular components, leading to its biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The compound’s structural uniqueness lies in its thiomorpholine-pyrazine-thioacetamide framework. Key comparisons with structurally related acetamides include:

Key Observations :

- Heterocyclic Influence : Replacement of pyrazine with oxadiazole (as in ) or thiadiazole (as in ) alters electronic properties and steric bulk, impacting target binding.

- Substituent Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility, while halogens (e.g., chloro in ) may improve membrane permeability.

Physicochemical Properties

Note: The thiomorpholine group’s tertiary amine could enhance solubility in acidic environments, differentiating it from purely aromatic analogs .

Toxicity and Side Effects

Nitroheterocyclic acetamides like benznidazole () exhibit severe side effects (neurotoxicity, agranulocytosis) due to nitro group metabolism . However, sulfur-containing analogs (e.g., thiadiazoles in ) may still cause hepatotoxicity, necessitating further study.

Biological Activity

N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a benzyl group, a thiomorpholine moiety, and an acetamide functional group, which contribute to its biological activity.

- Src Kinase Inhibition :

-

Anticonvulsant Activity :

- Research on related N-benzyl derivatives indicates significant anticonvulsant properties. For example, certain derivatives demonstrated ED50 values comparable to phenytoin, a standard anticonvulsant . The presence of specific substituents on the acetamide backbone is critical for enhancing activity.

- Inhibition of Viral Replication :

Biological Activity Data

The following table summarizes the biological activities reported for N-benzyl derivatives related to this compound:

Case Study 1: Src Kinase Inhibition

A study evaluated various N-benzyl substituted acetamides for their ability to inhibit Src kinase in engineered cell lines. The most potent compounds exhibited significant inhibition of cell proliferation, suggesting a potential role in cancer therapy .

Case Study 2: Anticonvulsant Efficacy

In another investigation, several N-benzyl derivatives were tested for anticonvulsant activity using the maximal electroshock-induced seizure test. The results indicated that specific structural modifications enhanced efficacy, with some compounds showing protective indices favorable compared to established treatments like phenytoin .

Case Study 3: Antiviral Activity

A recent study identified novel N-benzyl-acetamides as inhibitors of SARS-CoV-2 RdRp. These compounds were synthesized and tested, revealing promising IC50 values that suggest they could serve as lead compounds for further antiviral development .

Q & A

Q. What are the critical reaction parameters for synthesizing N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide with high yield and purity?

Synthesis requires precise control of temperature (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF or ethanol), and reaction time. Multi-step protocols often involve coupling thiomorpholine-pyrazine intermediates with benzylthioacetamide precursors. Purification via column chromatography or recrystallization is essential to isolate the final product . Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate formation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm connectivity, with distinct peaks for the benzyl group (δ 4.5–5.0 ppm for CH), thiomorpholine protons (δ 2.5–3.5 ppm), and pyrazine aromatic protons (δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion matching CHNOS) .

- X-ray Crystallography : Resolves spatial arrangement and bond angles, particularly for the thiomorpholine-pyrazine core .

Q. What functional groups in this compound are most reactive under standard laboratory conditions?

The thioether (-S-) and acetamide (-NHCO-) groups are prone to oxidation (e.g., forming sulfoxides/sulfones with HO) and hydrolysis (under acidic/basic conditions). The pyrazine ring may undergo electrophilic substitution, while the benzyl group participates in hydrogenation or halogenation reactions .

Q. How does the thiomorpholine moiety influence the compound’s solubility and stability?

Thiomorpholine enhances solubility in polar solvents (e.g., DMSO, water) due to its sulfhydryl group and nitrogen lone pairs. However, the sulfur atom increases susceptibility to oxidative degradation, necessitating storage under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies in drug delivery .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .

- Dose-Response Optimization : Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., kinases) or receptors, leveraging the thiomorpholine-pyrazine core’s hydrogen-bonding capacity .

- Molecular Dynamics (MD) Simulations : Track binding stability over time, focusing on sulfur-mediated interactions with cysteine residues in target proteins .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity to guide derivative design .

Q. What experimental strategies can optimize the compound’s selectivity for a target enzyme over structurally similar isoforms?

- Enzyme Inhibition Assays : Compare IC values across isoforms using fluorescence-based or radiometric assays .

- Crystallographic Fragment Screening : Identify isoform-specific binding pockets by co-crystallizing the compound with target enzymes .

- Alanine Scanning Mutagenesis : Pinpoint critical residues in the enzyme active site that interact with the compound’s benzyl or pyrazine groups .

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) using software like JMP or Minitab .

- In-line Process Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Quality-by-Design (QbD) : Establish critical quality attributes (CQAs) for raw materials and process controls to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.